molecular formula C7H15NO B13073700 2,3,5-Trimethylmorpholine

2,3,5-Trimethylmorpholine

Cat. No.: B13073700
M. Wt: 129.20 g/mol
InChI Key: XDAMZGXFTHZDFD-UHFFFAOYSA-N
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Description

2,3,5-Trimethylmorpholine is a heterocyclic organic compound with the molecular formula C7H15NO It is a derivative of morpholine, characterized by the presence of three methyl groups attached to the 2nd, 3rd, and 5th positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylmorpholine typically involves the cyclization of appropriate amino alcohols. One common method is the reaction of 2,3,5-trimethyl-1,2-amino alcohol with an appropriate acid chloride under cyclization conditions. This process can be catalyzed by transition metals to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of solid-phase synthesis techniques has also been reported, allowing for efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .

Scientific Research Applications

2,3,5-Trimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with morpholine moieties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylmorpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .

Comparison with Similar Compounds

  • 2,3,6-Trimethylmorpholine
  • 2,5,5-Trimethylmorpholine
  • 2,2,5-Trimethylmorpholine

Comparison: 2,3,5-Trimethylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions .

Biological Activity

2,3,5-Trimethylmorpholine (TMM) is a morpholine derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring substituted with three methyl groups at the 2, 3, and 5 positions. This unique structure may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets. The synthesis of TMM typically involves the alkylation of morpholine with appropriate methylating agents under controlled conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TMM and its derivatives. For instance, compounds containing the morpholine moiety have shown significant activity against various cancer cell lines. A study reported that derivatives of morpholine exhibited potent inhibitory effects on cell lines such as MCF-7 (breast cancer), U87MG (glioblastoma), and HCT-116 (colon cancer) with IC50 values comparable to standard chemotherapeutics .

Table 1: Anticancer Activity of Morpholine Derivatives

CompoundCell LineIC50 (µM)Reference
TMM Derivative AMCF-712
TMM Derivative BU87MG15
TMM Derivative CHCT-11610

The mechanism underlying the anticancer activity of TMM derivatives involves their interaction with key cellular pathways. For example, SAR studies indicate that morpholine compounds can inhibit mTOR and PI3K pathways, which are crucial for cell growth and survival . The presence of electron-donating groups in the structure enhances binding affinity to these targets through hydrogen bonding interactions.

Neuropharmacological Effects

In addition to anticancer properties, TMM has been investigated for its neuropharmacological effects. Morpholine derivatives are known to influence neurotransmitter systems in the central nervous system (CNS). Research suggests that TMM can enhance the potency of CNS-active compounds by acting as a scaffold that directs molecular interactions .

Table 2: Neuropharmacological Activities of Morpholine Derivatives

ActivityEffect DescriptionReference
AChE InhibitionModulates acetylcholinesterase activity
Antidepressant EffectsPotential modulation of serotonin pathways

Case Studies

A notable case study involved the evaluation of TMM in animal models for its antidepressant-like effects. The study demonstrated that administration of TMM resulted in significant reductions in depressive-like behaviors in rodents, suggesting its potential as a therapeutic agent for mood disorders .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,3,5-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-5-4-9-7(3)6(2)8-5/h5-8H,4H2,1-3H3

InChI Key

XDAMZGXFTHZDFD-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C(N1)C)C

Origin of Product

United States

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